

(R)-Duloxetine hydrochloride CAS number and molecular formula

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Compound of Interest

Compound Name: (R)-Duloxetine hydrochloride

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Technical Guide: (R)-Duloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Duloxetine hydrochloride**, including its chemical properties, and available technical data. Given the limited specific information on the (R)-enantiomer, this guide also presents a comparative analysis with its pharmacologically active counterpart, (S)-Duloxetine hydrochloride.

Chemical Identification and Properties

(R)-Duloxetine hydrochloride is the hydrochloride salt of the (R)-enantiomer of Duloxetine. While the (S)-enantiomer is a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and other conditions, the (R)-enantiomer is primarily utilized in research, such as in binding studies with human serum albumin.[1][2] It is not considered an effective SNRI.[2]

Table 1: Chemical and Physical Properties of Duloxetine Enantiomers

Property	(R)-Duloxetine Hydrochloride	(S)-Duloxetine Hydrochloride	(R)-Duloxetine (Free Base)
CAS Number	910138-96-4[1][2][3][4][5][6][7]	136434-34-9	116539-60-7[3][6]
Molecular Formula	C ₁₈ H ₂₀ ClNOS[1][7]	C ₁₈ H ₂₀ ClNOS	C ₁₈ H ₁₉ NOS[6]
Molecular Weight	333.88 g/mol [1]	333.88 g/mol	297.42 g/mol [6]
IUPAC Name	(3R)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine;hydrochloride[3]	(3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine;hydrochloride	(3R)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
Synonyms	Duloxetine EP Impurity A (HCl Salt) [4][6], (R)-N-Methyl-3-(1-naphthoxy)-3-(2-thienyl)propylamine Hydrochloride[1][2]	Cymbalta, (S)-(+)-N-Methyl-γ-(1-naphthoxy)-2-thiophenepropylamine hydrochloride	Duloxetine Impurity A
Appearance	White to Off-White Solid[2]	Not specified	Not specified
Solubility	Soluble in Methanol, Water[2]	Sparingly soluble in water[8]	Not specified

Experimental Protocols

Enantioselective Synthesis of Duloxetine

The synthesis of enantiomerically pure duloxetine is a critical process in its pharmaceutical development. Several methods have been reported, often involving the resolution of a racemic mixture or an asymmetric synthesis approach.

One common strategy involves the following key steps:

- Mannich aminomethylation: 2-Acetylthiophene undergoes a Mannich reaction to produce a β -aminoketone.
- Reduction: The resulting ketone is reduced to a racemic alcohol.
- Resolution: The racemic alcohol is resolved using a chiral resolving agent, such as (S)-(+)-mandelic acid, to separate the (S) and (R) enantiomers.
- Etherification: The desired enantiomer of the alcohol is then reacted with 1-fluoronaphthalene to form the corresponding ether.
- Demethylation and Salt Formation: The tertiary amine is demethylated, and the final product is converted to its hydrochloride salt.

An alternative approach utilizes a chemo-enzymatic method where a racemic alcohol is kinetically resolved using a lipase, such as *Candida antarctica* lipase B.[9] This method yields the chiral building blocks, (S)-3-chloro-1-(2-thienyl)-1-propanol and the corresponding (R)-butanoate, which can then be converted to the respective enantiomers of duloxetine.[9]

Formulation of Enteric-Coated Pellets

For oral administration, (S)-Duloxetine hydrochloride is formulated into enteric-coated pellets to protect the acid-labile drug from the gastric environment. A typical process involves:

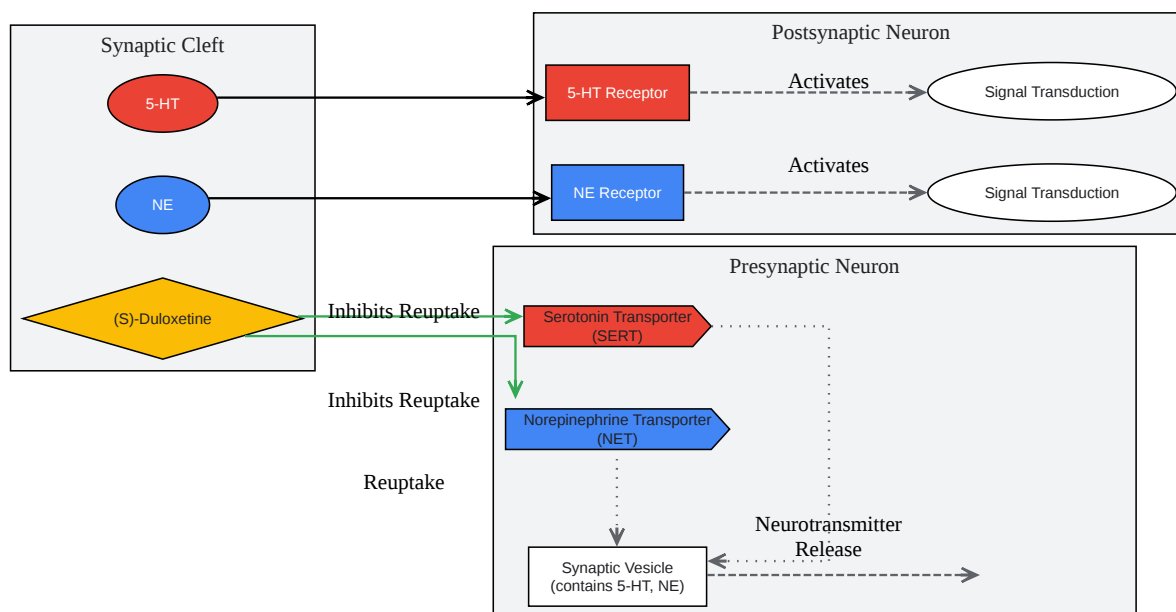
- Drug Layering: The active pharmaceutical ingredient is layered onto inert sugar spheres.
- Barrier Coating: A protective barrier layer is applied.
- Enteric Coating: An enteric polymer (e.g., Aqoat® AS-LF, Eudragit® L30D55, or HPMCP-HP55) is coated onto the pellets to prevent drug release in the acidic conditions of the stomach.[8]

The particle size of the duloxetine hydrochloride can influence the drug release profile, with smaller particle sizes generally leading to increased solubility and dissolution rates.[8]

Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Duloxetine's primary mechanism of action as an SNRI is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the synaptic cleft.[10] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[11] The (S)-enantiomer is a potent inhibitor of both serotonin and norepinephrine reuptake, while the (R)-enantiomer is significantly less active in this regard.

The general signaling pathway for SNRIs is as follows:



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Caption: General signaling pathway of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

Comparative Pharmacology

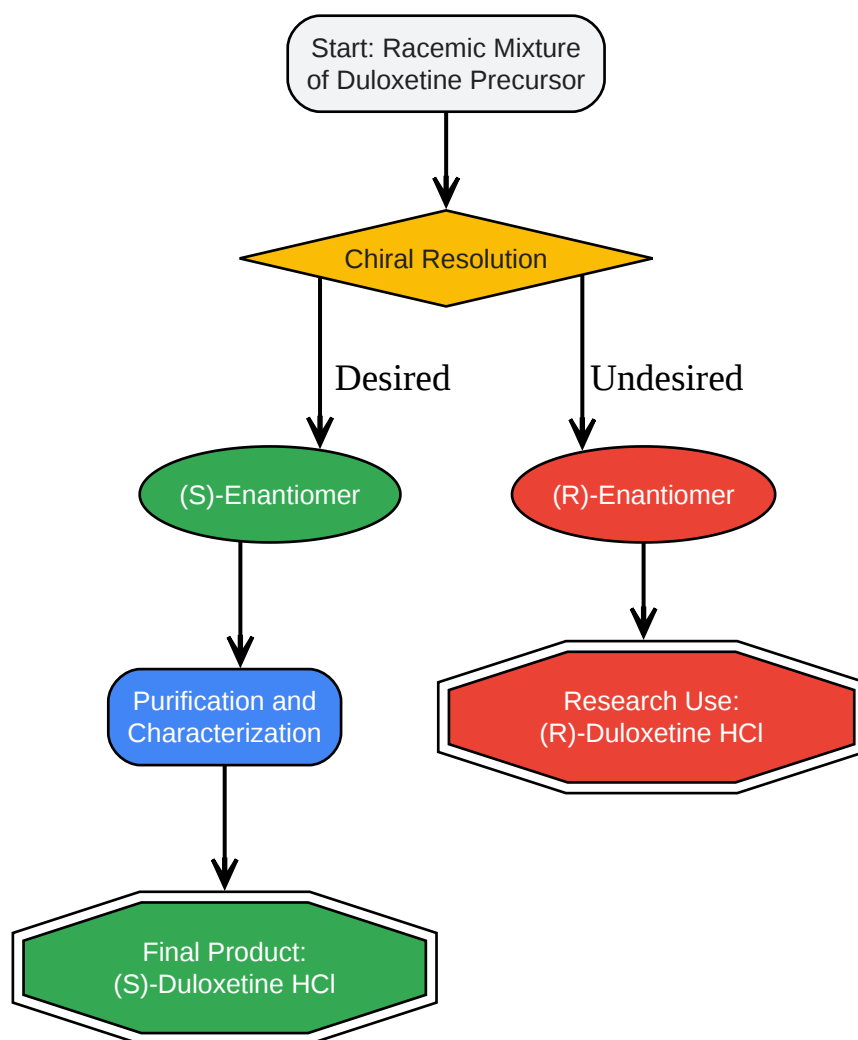
The pharmacological activity of duloxetine resides almost exclusively in the (S)-enantiomer.

Table 2: Comparative Activity of Duloxetine Enantiomers

Feature	(R)-Duloxetine	(S)-Duloxetine
Primary Activity	Not an effective SNRI[2]	Potent serotonin and norepinephrine reuptake inhibitor[12][13]
Clinical Use	Primarily for research (e.g., binding studies)[1]	Antidepressant, anxiolytic, treatment for neuropathic pain[10]
Reuptake Inhibition	Weak	Strong, with a ~10-fold higher selectivity for serotonin over norepinephrine reuptake inhibition[12]

Logical Workflow for Enantioselective Synthesis

The process of developing an enantiomerically pure drug like (S)-Duloxetine from a racemic mixture involves several key decision points and experimental stages.



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Caption: Logical workflow for the separation and utilization of duloxetine enantiomers.

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